molecular formula C19H30N4O4S2 B2377624 Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893338-01-7

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No. B2377624
CAS RN: 893338-01-7
M. Wt: 442.59
InChI Key: VGUFSPMAQDLXOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C19H30N4O4S2 and its molecular weight is 442.59. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

A study by Bayne, Rogers, and Crisologo (1975) described a sensitive method for the analysis of acetazolamide, a compound related to the chemical structure , particularly focusing on its detection in plasma. This research provides foundational knowledge for developing analytical methods for related compounds, potentially including Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, offering insights into chromatography and extraction techniques applicable to similar chemical structures (Bayne, W., Rogers, G., & Crisologo, N., 1975).

Pharmacological Evaluation

Shkair et al. (2016) explored the synthesis, molecular modeling, and pharmacological evaluation of a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, a chemical class closely related to the structure . Their research evaluated the compounds' anti-inflammatory and analgesic properties, providing a framework for assessing similar compounds' potential pharmacological effects (Shkair, A. M. H., Shakya, A., Raghavendra, N. M., & Naik, R., 2016).

Surface Activity and Antimicrobial Effects

El-Sayed, Shaldom, and Al Mazrouee (2015) worked on synthesizing different heterocyclic derivatives from a similar compound, 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide. Their focus was on creating compounds with potential surface activity and antimicrobial effects, suggesting a pathway for the utilization of Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate in creating compounds with similar properties (El-Sayed, R., Shaldom, A., & Al Mazrouee, L., 2015).

Inhibitory Activity in Diabetes Treatment

Saeedi et al. (2020) designed and synthesized new 5-arylisoxazole-1,3,4-thiadiazole hybrids with significant α-glucosidase inhibitory activity, relevant in type 2 diabetes treatment. This research provides insights into the potential of Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate to be modified or used in similar medical contexts (Saeedi, M., Eslami, A., Mirfazli, S. S., Zardkanlou, M., Faramarzi, M., Mahdavi, M., & Akbarzadeh, T., 2020).

properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-butylcyclohexanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S2/c1-3-5-6-13-7-9-14(10-8-13)17(26)21-18-22-23-19(29-18)28-12-15(24)20-11-16(25)27-4-2/h13-14H,3-12H2,1-2H3,(H,20,24)(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUFSPMAQDLXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

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